N-Boc-4-nitro-L-phenylalanine-T-butyl ester

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

N-Boc-4-nitro-L-phenylalanine-T-butyl ester is the essential, fully protected building block for demanding peptide synthesis. Its unmatched orthogonality—acid-labile Boc (α-amine) and tert-butyl ester (α-carboxyl)—enables iterative Boc-SPPS without side reactions, preserving base-sensitive payloads. The para-nitro group serves as a stable, latent amine for on-resin reduction and site-specific bioconjugation to dyes, biotin, or cytotoxic warheads. Procure this CAS 116366-27-9 intermediate to directly integrate into validated industrial Boc-SPPS workflows, eliminate costly route revalidation, and ensure reproducibility from discovery through scale-up.

Molecular Formula C18H26N2O6
Molecular Weight 366.4 g/mol
CAS No. 116366-27-9
Cat. No. B105446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-4-nitro-L-phenylalanine-T-butyl ester
CAS116366-27-9
SynonymsN-[(1,1-Dimethylethoxy)carbonyl]-4-nitro-L-phenylalanine 1,1-Dimethylethyl Ester
Molecular FormulaC18H26N2O6
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
InChIInChI=1S/C18H26N2O6/c1-17(2,3)25-15(21)14(19-16(22)26-18(4,5)6)11-12-7-9-13(10-8-12)20(23)24/h7-10,14H,11H2,1-6H3,(H,19,22)/t14-/m0/s1
InChIKeyCIIPFNPETNNJDS-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-4-nitro-L-phenylalanine-T-butyl ester: Essential Procurement Data for a Fully Orthogonally Protected Amino Acid Building Block


N-Boc-4-nitro-L-phenylalanine-T-butyl ester (CAS 116366-27-9) is a specialized, fully protected L-phenylalanine derivative used exclusively as a precision building block in complex peptide synthesis and medicinal chemistry . Its structure incorporates three key functional features: a Boc-protected α-amine, a tert-butyl ester-protected α-carboxyl, and a para-nitro substituent on the aromatic ring, which serves as a latent amino group for further derivatization or as a spectroscopic probe . This unique combination of orthogonal protecting groups and a functionalizable aromatic handle distinguishes it from simpler mono-protected phenylalanine analogs and positions it as a critical intermediate for synthesizing advanced peptidomimetics and targeted molecular probes [1].

Procurement Risk: Why N-Boc-4-nitro-L-phenylalanine-T-butyl ester Cannot Be Replaced by a Mono-Protected Analog


Substituting N-Boc-4-nitro-L-phenylalanine-T-butyl ester with a simpler analog like Boc-Phe(4-NO₂)-OH (free acid) or H-Phe(4-NO₂)-OtBu (amine unprotected) introduces significant synthetic liabilities. The target compound's full orthogonality—the ability to selectively deprotect the α-amine or α-carboxyl independently under mild, mutually exclusive conditions—is essential for constructing complex peptide sequences without undesired side reactions or premature deprotection [1]. Using a mono-protected derivative necessitates additional protection/deprotection steps, increasing synthetic route length, reducing overall yield, and raising the risk of racemization or side-chain modification of the acid-labile Boc and tert-butyl ester groups [2].

Quantitative Differentiation of N-Boc-4-nitro-L-phenylalanine-T-butyl ester: A Head-to-Head Comparison Against Key Analogs


Orthogonal Protection Superiority: N-Boc-4-nitro-L-phenylalanine-T-butyl ester vs. Boc-Phe(4-NO₂)-OH (Free Acid)

N-Boc-4-nitro-L-phenylalanine-T-butyl ester provides a fully orthogonal protection scheme, allowing for independent, sequential deprotection of the α-amine (Boc) and α-carboxyl (tert-butyl ester) moieties. In contrast, the mono-protected analog Boc-Phe(4-NO₂)-OH (CAS 33305-77-0) possesses an unprotected α-carboxyl group, which would require an additional protection step prior to use in many peptide coupling strategies to prevent unwanted oligomerization or side reactions [1]. The differential stability of the Boc and tert-butyl ester groups under acidic conditions enables precise synthetic control: the Boc group is cleaved with 50% TFA in DCM (labile at pH < 1, RT), while the tert-butyl ester is also acid-labile but can be selectively removed with milder acid conditions (e.g., 50% TFA in DCM for longer times) or left intact during Boc deprotection with careful control [2]. This orthogonal lability is absent in the free acid analog.

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Alternative Amino Protection Strategy: N-Boc-4-nitro-L-phenylalanine-T-butyl ester vs. Fmoc-Phe(4-NO₂)-OH

The target compound utilizes a Boc/tert-butyl ester protection strategy, which is fundamentally different from the more common Fmoc/t-butyl ester approach. While Fmoc-Phe(4-NO₂)-OH (CAS 95753-55-2) is widely used in modern SPPS due to its milder, base-labile deprotection conditions (20% piperidine in DMF), the Boc strategy offers distinct advantages in specific scenarios . The Boc group is stable towards strong nucleophiles and bases, whereas the Fmoc group is labile under basic conditions. This makes the Boc-protected derivative uniquely suitable for syntheses involving base-sensitive functionalities or when using highly base-labile side-chain protecting groups (e.g., certain sulfonate esters) that would not survive repetitive Fmoc deprotection cycles [1]. Furthermore, the Boc group is stable to catalytic hydrogenation, allowing for the selective reduction of the 4-nitro group to a 4-amino group without affecting the α-amine protection [2].

Peptide Synthesis SPPS Protecting Group Strategy

Carboxyl Ester Lability and Selectivity: tert-Butyl Ester vs. Methyl Ester Analogs

The tert-butyl ester group in the target compound provides a crucial advantage in selective deprotection compared to the more stable methyl ester analog, N-Boc-4-nitro-L-phenylalanine methyl ester (CAS 65615-89-6). tert-Butyl esters are significantly more acid-labile than methyl esters, enabling their selective removal under mild acidic conditions (e.g., 50% TFA in DCM) without affecting other acid-sensitive but more robust protecting groups [1]. In contrast, methyl esters require harsher conditions for hydrolysis (e.g., strong aqueous base or prolonged strong acid), which can lead to racemization of the α-carbon or cleavage of the Boc group [2]. This differential lability allows for the orthogonal deprotection of the α-carboxyl in the presence of other tert-butyl-based side-chain protections (e.g., Boc-Lys, OtBu-Asp) when using carefully controlled acidolysis conditions.

Ester Deprotection Selective Hydrolysis Peptide Chemistry

Nitro Group Reduction Potential: A Latent Amino Handle for Peptide Functionalization

The para-nitro group on the phenylalanine ring of N-Boc-4-nitro-L-phenylalanine-T-butyl ester is a key functional handle that is absent in unsubstituted phenylalanine derivatives like Boc-Phe-OtBu. This nitro group can be quantitatively reduced to a primary amine (4-amino-L-phenylalanine) under mild conditions, providing a site for further conjugation or incorporation into peptide chains [1]. For example, in the synthesis of the dipeptide Boc-Phe-Phe(4-NO₂)-OtBu, the nitro group was reduced to the corresponding amine with 97% yield using ammonium formate and Pd/C in methanol/water, demonstrating the efficiency of this transformation in the presence of Boc and tert-butyl ester protecting groups [2]. This contrasts with the use of Fmoc-Phe(4-NO₂)-OH, where the base-labile Fmoc group would be incompatible with the hydrogenation conditions required for nitro reduction, necessitating an alternative reduction strategy or a change in protecting group scheme [3].

Nitro Reduction Peptide Conjugation Amino Acid Derivatization

High-Value Application Scenarios for N-Boc-4-nitro-L-phenylalanine-T-butyl ester Procurement


Synthesis of Base-Sensitive or Complex Peptidomimetics Requiring Orthogonal Protection

N-Boc-4-nitro-L-phenylalanine-T-butyl ester is the optimal starting material for peptide sequences that demand a Boc/tert-butyl protection strategy. This scenario is particularly critical when the target peptide contains base-labile side-chain functionalities (e.g., sulfonate esters) that would degrade under the repetitive basic conditions of Fmoc deprotection. The compound's dual acid-labile groups (Boc and tert-butyl ester) allow for a fully acid-mediated synthesis protocol, ensuring the integrity of base-sensitive moieties [3].

Preparation of 4-Amino-L-Phenylalanine-Containing Peptides and Conjugates

The target compound is uniquely suited for the synthesis of peptides bearing a 4-amino-L-phenylalanine residue. The Boc and tert-butyl ester protecting groups are stable to catalytic hydrogenation conditions, enabling the selective reduction of the 4-nitro group to a 4-amino group in high yield (e.g., 97%) [3]. This resulting 4-amino handle can then be used for site-specific bioconjugation (e.g., with fluorescent dyes, biotin, or cytotoxic payloads) or for further peptide chain elongation. Alternative protecting group schemes (e.g., Fmoc) would be incompatible with this hydrogenation step, making the Boc-protected tert-butyl ester the preferred choice for this application [4].

Legacy Syntheses and Industrial Processes Built on Boc Chemistry

Many established industrial processes and early-stage drug discovery programs are built upon Boc-based solid-phase peptide synthesis (SPPS). For these programs, switching to an Fmoc-based analog would require a complete revalidation of the synthetic route, including changes to resin, coupling reagents, and deprotection protocols. Procuring N-Boc-4-nitro-L-phenylalanine-T-butyl ester ensures seamless integration into existing workflows, avoids costly process redevelopment, and maintains consistency with established analytical and quality control methods.

Construction of Peptide-Based Bifunctional Chelating Agents

This compound serves as a key precursor for synthesizing peptide-based bifunctional chelating agents (BFCAs), such as MAIPGG and MAGIPG, which are used for radiolabeling monoclonal antibodies with 99mTc or 186Re for cancer imaging and therapy [3]. The Boc-protected p-nitrophenylalanine is the starting material for these ligands, providing the necessary para-nitro group for further functionalization and the protected amine for controlled peptide coupling. The reported synthesis of MAIPGG from Boc-p-nitro phenylalanine proceeded with an overall yield of 12-15%, demonstrating its practical utility in constructing complex, functionalized molecules [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Boc-4-nitro-L-phenylalanine-T-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.